2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Description
Properties
IUPAC Name |
7-bromo-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4(9),5,7,11,15,17,19-nonaene-14,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO2/c1-23(2)19-9-12(24)7-8-13(19)16-10-17-18(11-20(16)23)22(26)15-6-4-3-5-14(15)21(17)25/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREMKCAHBDRWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(=O)C5=CC=CC=C5C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728900 | |
| Record name | 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196107-73-9 | |
| Record name | 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling Reaction
One key step involves a palladium-catalyzed coupling to introduce aryl or alkyl substituents onto the indeno[1,2-b]anthracene framework.
| Parameter | Details |
|---|---|
| Reactants | 2-Tributylstannyl-3-dodecylthiophene and 2,8-dibromo-indeno[1,2-b]fluorene-6,12-dione |
| Catalyst | bis-triphenylphosphine-palladium(II) chloride (Pd(PPh3)2Cl2) |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) |
| Temperature | 120-125 °C |
| Reaction Time | Overnight (~12-16 hours) |
| Atmosphere | Nitrogen |
| Workup | Concentration to dryness, purification by silica gel chromatography (CHCl3/hexanes 7:3) |
| Yield | 35% |
| Product | 2,8-di-(3-dodecylthien-2-yl)-indeno[1,2-b]fluorene-6,12-dione (purple solid) |
| Characterization | 1H NMR, 13C NMR, melting point (152-153 °C), MALDI-TOF MS, elemental analysis |
This method highlights the use of palladium catalysis for selective coupling, essential for building complexity in the molecule.
Acid-Mediated Cyclization and Oxidation
Another critical synthetic step is the acid-catalyzed cyclization of precursor terphenyl derivatives to form the indeno[1,2-b]fluorene diketone core.
| Parameter | Details |
|---|---|
| Reactant | 4,4"-Dibromo-2,2"-methoxycarbonyl-[1,1';4',1"]terphenyl |
| Acid | Concentrated sulfuric acid (80%, prepared from 10 mL water + 40 mL 99.99% H2SO4) |
| Temperature | 120 °C |
| Reaction Time | 10 hours |
| Workup | Pouring into ice, filtration, washing with sodium hydrogen carbonate solution and water |
| Yield | 92% |
| Product | 2,8-dibromo-indeno[1,2-b]fluorene-6,12-dione |
| Characterization | Melting point (>300 °C), MALDI-TOF MS, elemental analysis |
This step is crucial for establishing the diketone functionalities and the fused ring system with high yield and purity.
Summary Table of Preparation Methods
| Step No. | Method Type | Key Reagents/Catalysts | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | Acid-mediated cyclization | 4,4"-Dibromo-terphenyl, H2SO4 (80%) | 120 °C, 10 h | 92 | 2,8-dibromo-indeno[1,2-b]fluorene-6,12-dione |
| 2 | Pd-catalyzed coupling | Pd(PPh3)2Cl2, 2-tributylstannyl-3-dodecylthiophene | DMF, 120-125 °C, overnight, N2 | 35 | 2,8-di-(3-dodecylthien-2-yl)-indeno[1,2-b]fluorene-6,12-dione |
Analytical and Research Findings
- Nuclear Magnetic Resonance (NMR): Detailed 1H and 13C NMR data confirm the structural integrity of the products, with characteristic aromatic and aliphatic signals consistent with the proposed structures.
- Mass Spectrometry (MALDI-TOF): Molecular ion peaks correspond well with expected molecular weights, confirming successful synthesis.
- Elemental Analysis: Carbon and hydrogen percentages closely match theoretical values, indicating high purity.
- Melting Points: High melting points (>300 °C for diketone intermediate) reflect the stability and rigidity of the polycyclic framework.
These analytical results validate the preparation methods and ensure reproducibility in research and industrial settings.
Notes on Synthetic Accessibility and Challenges
- The synthetic accessibility score is moderate (~2.28), indicating that while the synthesis is feasible, it requires careful handling of reagents and conditions.
- The compound is poorly soluble in common solvents, which may pose challenges in purification and reaction monitoring.
- The use of heavy metals (palladium) and strong acids necessitates appropriate safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a quinone derivative .
Scientific Research Applications
Organic Electronics
Organic Semiconductors:
2-Bromo-DMIA has been studied as a potential organic semiconductor material. Its structure allows for effective charge transport, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures exhibit high charge carrier mobility, which is crucial for efficient device performance .
Photovoltaic Devices:
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic cells. Studies have shown that incorporating such compounds into photovoltaic systems can enhance their efficiency by improving light absorption and charge separation processes .
Materials Science
Polymer Composites:
In materials science, 2-Bromo-DMIA can be utilized to develop polymer composites with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can lead to improved performance characteristics, such as increased tensile strength and resistance to thermal degradation .
Nanostructured Materials:
Research has indicated that 2-Bromo-DMIA can be used in the synthesis of nanostructured materials. These materials have applications in catalysis and sensor technology due to their large surface area and unique electronic properties. The ability to functionalize these nanostructures further enhances their applicability in various fields .
Medicinal Chemistry
Anticancer Activity:
Preliminary studies have suggested that 2-Bromo-DMIA exhibits anticancer properties. The compound's structural features may interact with biological targets involved in cancer cell proliferation and survival. Further investigation is necessary to elucidate its mechanism of action and potential therapeutic uses in oncology .
Drug Development:
The compound's unique chemical properties make it a candidate for drug development. Its ability to form stable complexes with biological molecules can be exploited for designing new pharmaceuticals targeting specific diseases. Ongoing research aims to explore its efficacy and safety profiles in biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione involves its interaction with specific molecular targets and pathways. In organic electronics, its electronic structure allows it to participate in charge transport and light emission processes. In biological systems, it may interact with enzymes or receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Diindeno[b,i]anthracene (DIAn) Derivatives
Structure: Expanded quinoidal core with three aromatic rings compared to the target compound’s two-ring indenoanthracene system. Synthesis: Prepared via dione intermediates under controlled heating (e.g., 170°C), similar to methods used for indeno[1,2-b]fluorenes . Electronic Properties:
- Exhibits a closed-shell ground state, analogous to the target compound.
- Applications: Used in organic semiconductors but may face challenges in solubility due to higher molecular weight compared to the target compound .
2-(4-Bromo)phenyl-anthra[1,2-d]imidazole-6,11-dione
Structure: Combines an anthraquinone backbone with an imidazole ring and bromophenyl substituent. Synthesis: Oxidative coupling of bromobenzaldehyde with 1,2-diaminoanthraquinone . Reactivity: Imidazole nitrogen atoms enable coordination chemistry, unlike the diketone-dominated reactivity of the target compound. Applications: Primarily explored in medicinal chemistry for antitumor activity, diverging from the target’s materials science focus .
2-Bromo-13,13-dimethyl-6,11-di-2-naphthalenyl-13H-indeno[1,2-b]anthracene
Structure : Incorporates naphthyl groups at positions 6 and 11, extending conjugation.
Physical Properties :
- Higher molecular weight (C₃₅H₂₄Br vs. C₂₃H₁₅BrO₂ for the target compound) reduces solubility in polar solvents .
- Enhanced π-stacking due to naphthyl groups may improve charge transport in organic light-emitting diodes (OLEDs) .
Applications : Preferred in OLEDs over the target compound due to superior luminescence efficiency .
8-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Structure : Positional isomer of the target compound with bromine at the 8-position.
Electronic Effects : Altered dipole moments due to bromine placement, impacting solid-state packing and optoelectronic properties.
Applications : May exhibit distinct absorption/emission spectra compared to the 2-bromo isomer, useful in wavelength-specific photonic devices .
Comparative Data Table
Biological Activity
2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione (CAS No. 1196107-73-9) is a compound of significant interest in the field of medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C23H15BrO2
- Molecular Weight: 403.27 g/mol
- Purity: ≥98.0% (GC)
- Appearance: Yellow crystalline powder
- Melting Point: 264°C .
Mechanisms of Biological Activity
The biological activity of 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione can be attributed to its interaction with various biological targets:
1. Anticancer Activity:
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. Specifically, it has been shown to downregulate signaling pathways associated with tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .
2. Antioxidant Properties:
The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress-induced damage. This is particularly relevant in cancer biology where oxidative stress plays a crucial role in tumor progression .
3. Interaction with Proteins:
Studies suggest that 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione interacts with several proteins involved in cell signaling and apoptosis regulation. For instance, it may affect the expression of metallothioneins (MTs), which are known to play a role in cellular defense against metal toxicity and oxidative stress .
Case Studies and Research Findings
Q & A
What are the standard synthetic methodologies for 2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione, and how do they compare in terms of efficiency?
Basic Research Question
The compound is synthesized via heterogenous catalysis using Cu/zeolite-Y under reflux conditions in ethanol. This method involves reacting aromatic aldehydes, indole-1,3-dione, dimedone, and p-toluenesulfonic acid/ammonium acetate. Key advantages include reduced reaction times (8–12 hours) and high yields (82–90%) . Alternative routes, such as oxidative coupling of bromobenzaldehyde derivatives with 1,2-diaminoanthraquinone, are also reported but may require harsher conditions or specialized reagents .
Methodological Insight : Optimize catalyst loading (5–10 wt% Cu/zeolite-Y) and ethanol solvent volume (20–30 mL) to maximize yield. Characterization via FT-IR and GC-MS confirms product purity .
How do structural features like the bromo and dimethyl substituents influence the compound’s reactivity and electronic properties?
Basic Research Question
The bromine atom at position 2 enhances electrophilic substitution reactivity, enabling further functionalization (e.g., Suzuki coupling). The 13,13-dimethyl groups stabilize the indenoanthracene core by reducing steric strain and preventing aggregation in solution. These substituents also redshift absorption spectra due to extended π-conjugation .
Methodological Insight : Use DFT calculations to map electron density distribution and predict sites for chemical modification. Compare UV-Vis spectra with non-brominated analogs to quantify conjugation effects .
What strategies improve catalyst recyclability in the synthesis of this compound, and how does reuse impact yield?
Advanced Research Question
The Cu/zeolite-Y catalyst retains activity for up to five cycles with minimal yield reduction (≤5% drop after fifth cycle). Brønsted and Lewis acid sites on the catalyst surface drive condensation and cyclization steps. Post-reaction, the catalyst is recovered via centrifugation, washed with ethanol, and reactivated at 200°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
